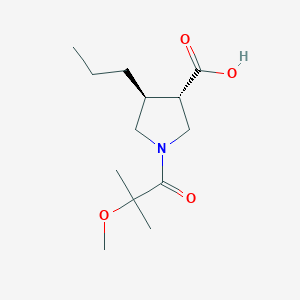![molecular formula C14H19N3O2 B5684356 2-methoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5684356.png)
2-methoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide, also known as PBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBA is a derivative of benzimidazole and has been shown to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. 2-methoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 2-methoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response. 2-methoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide has also been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
2-methoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce tumor growth in animal models. 2-methoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide has also been shown to reduce inflammation and oxidative stress in various cell types, including macrophages and neurons. In addition, 2-methoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide has been shown to improve insulin sensitivity and glucose metabolism in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-methoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide is its versatility in scientific research. It can be used in various cell types and animal models to investigate its biological activities and potential therapeutic applications. However, there are also some limitations to the use of 2-methoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide in lab experiments. For example, the solubility of 2-methoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide in aqueous solutions can be limited, which can affect its bioavailability and efficacy. In addition, the toxicity and potential side effects of 2-methoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide need to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide. One area of interest is the development of 2-methoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide-based therapeutics for the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 2-methoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide, which could lead to the identification of new drug targets. Additionally, the optimization of the synthesis and formulation of 2-methoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide could improve its bioavailability and efficacy in vivo.
Synthesemethoden
The synthesis of 2-methoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide involves the reaction of 2-methoxyacetamide with propylamine and 1H-benzimidazole-2-carboxaldehyde in the presence of a catalyst. The resulting product is then purified through a series of chromatography and recrystallization steps. The purity and yield of the final product can be improved through optimization of the reaction conditions, such as temperature and reaction time.
Eigenschaften
IUPAC Name |
2-methoxy-N-[(1-propylbenzimidazol-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-3-8-17-12-7-5-4-6-11(12)16-13(17)9-15-14(18)10-19-2/h4-7H,3,8-10H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQCNCGXMPZGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CNC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-oxo-6H-benzo[c]chromen-3-yl 3-phenylacrylate](/img/structure/B5684275.png)




![3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5684336.png)
![1-{3-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-3-oxopropyl}-2-piperidinone](/img/structure/B5684341.png)
![N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5684348.png)
![N-(4-chlorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684359.png)
![2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5684372.png)
![2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B5684373.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5684381.png)

![7-{2-[(4-methylphenoxy)methyl]-3-furoyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5684391.png)